molecular formula C21H26N6O2 B11193154 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclohexyl-1H-imidazole-4-carboxamide

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclohexyl-1H-imidazole-4-carboxamide

Cat. No.: B11193154
M. Wt: 394.5 g/mol
InChI Key: JYHWFXYVZUOELQ-UHFFFAOYSA-N
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Description

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclohexyl-1H-imidazole-4-carboxamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a pyridine ring, and an imidazole ring.

Preparation Methods

The synthesis of 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclohexyl-1H-imidazole-4-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The pyridine and imidazole rings are then introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclohexyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclohexyl-1H-imidazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclohexyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation .

Comparison with Similar Compounds

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclohexyl-1H-imidazole-4-carboxamide can be compared with other similar compounds that contain the 1,2,4-oxadiazole ring, such as:

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclohexylimidazole-4-carboxamide

InChI

InChI=1S/C21H26N6O2/c1-21(2,3)20-25-19(29-26-20)14-9-10-22-17(11-14)27-12-16(23-13-27)18(28)24-15-7-5-4-6-8-15/h9-13,15H,4-8H2,1-3H3,(H,24,28)

InChI Key

JYHWFXYVZUOELQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NC4CCCCC4

Origin of Product

United States

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